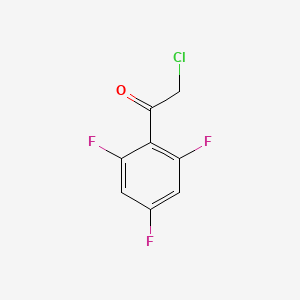
2-chloro-1-(2,4,6-trifluorophenyl)ethanone
Descripción general
Descripción
2-chloro-1-(2,4,6-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4ClF3O It is a chlorinated ketone derivative of trifluorophenyl, characterized by the presence of three fluorine atoms on the phenyl ring and a chlorine atom on the ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,4,6-trifluorophenyl)ethanone typically involves the reaction of 1,3,5-trifluorobenzene with chloroacetyl chloride in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in a batch or continuous flow reactor, depending on the production scale .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(2,4,6-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(2,4,6-trifluorophenyl)ethanol.
Oxidation: 2-Chloro-1-(2,4,6-trifluorophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-chloro-1-(2,4,6-trifluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(2,4,6-trifluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one: Similar structure but with different fluorine atom positions.
2-Chloro-1-(3,4-difluorophenyl)ethan-1-one: Contains two fluorine atoms instead of three.
2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2-chloro-1-(2,4,6-trifluorophenyl)ethanone is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
223785-96-4 |
|---|---|
Fórmula molecular |
C8H4ClF3O |
Peso molecular |
208.56 g/mol |
Nombre IUPAC |
2-chloro-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |
Clave InChI |
XSVXZERBVBHQFO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)CCl)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)


![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)
![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)



